![molecular formula C12H11N5OS B2915494 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448134-56-2](/img/structure/B2915494.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
- Cyclocondensation : The compound is synthesized via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . ZnO-NPs serve as the catalyst, leading to higher yields, shorter reaction times, and recyclability .
3.
Molecular Structure Analysis
- Spectroscopic Techniques : Techniques such as IR, UV-visible, 1H-NMR, and 13C-NMR are used to characterize its structure .
4.
Chemical Reactions Analysis
Scientific Research Applications
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, often interact with various biological targets, including dna .
Mode of Action
It is known that imidazole-containing compounds can bind to dna grooves and have peroxide-mediated dna-cleavage properties . This interaction can lead to significant cytotoxic activities .
Biochemical Pathways
Imidazole-containing compounds are known to have a broad range of chemical and biological properties, and they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution in the body.
Result of Action
It is known that imidazole-containing compounds can have high cytotoxic activities , which suggests that they may cause cell death or inhibit cell proliferation.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-7-14-12(19-17-7)11(18)13-6-10-15-8-4-2-3-5-9(8)16-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWRZKWQXHUFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
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